

Application Note: Derivatization of N-(2-Methoxyethyl)isopropylamine for Enhanced Functionality

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Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)isopropylamine

CAS No.: 104678-18-4

Cat. No.: B021320

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Abstract

This document provides a detailed technical guide for the chemical derivatization of **N-(2-Methoxyethyl)isopropylamine**, a versatile secondary amine building block. We present optimized protocols for key functionalization reactions—acylation, sulfonylation, and reductive amination—designed to enhance the molecular properties for applications in pharmaceutical and agrochemical research. The causality behind experimental choices, self-validating protocol design, and supporting literature are central to this guide, ensuring researchers can confidently and effectively modify this valuable synthetic intermediate.

Introduction: The Strategic Value of N-(2-Methoxyethyl)isopropylamine

N-(2-Methoxyethyl)isopropylamine (CAS No. 104678-18-4) is a secondary amine of significant interest in modern organic synthesis.^[1] Its structure is unique, featuring a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain.^[1] This duality allows it to

impart a combination of desirable physicochemical properties to a parent molecule, influencing parameters such as solubility, membrane permeability, and steric profile.[1] The strategic inclusion of the methoxyethyl group is a known tactic in medicinal chemistry to modulate these properties.[1]

The nucleophilic secondary amine is the primary site of reactivity, allowing for the straightforward introduction of this valuable moiety onto a wide range of molecular scaffolds.[1] This application note details three robust and widely applicable derivatization strategies to leverage this reactivity for the development of novel chemical entities.

Table 1: Physicochemical Properties of **N-(2-Methoxyethyl)isopropylamine**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO	[2][3]
Molecular Weight	117.19 g/mol	[2][3][4]
Boiling Point	125 °C	[2][3]
Density	0.82 g/mL	[2][3]
Refractive Index	1.4060-1.4100	[2][3]
Appearance	Colorless to Almost Colorless Liquid	[3][5]
CAS Number	104678-18-4	[1][2][3][4][5]

Derivatization Strategies and Protocols

The secondary amine of **N-(2-Methoxyethyl)isopropylamine** is a potent nucleophile, readily participating in reactions with a variety of electrophiles. The following sections provide detailed protocols for three fundamental derivatization reactions.

Acylation: Formation of N-Acyl Derivatives (Amides)

Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming a stable amide bond. This transformation is fundamental in drug development for creating peptidomimetics, modifying pharmacokinetic properties, and exploring structure-activity relationships (SAR). The

reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[6][7]

Protocol 1: General Procedure for Acylation with an Acyl Chloride

This protocol describes the reaction of **N-(2-Methoxyethyl)isopropylamine** with a generic acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[8]

Materials:

- **N-(2-Methoxyethyl)isopropylamine**
- Acyl Chloride (e.g., benzoyl chloride)
- Triethylamine (Et₃N) or Pyridine
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Reaction flask, magnetic stirrer, dropping funnel, and standard glassware for workup.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **N-(2-Methoxyethyl)isopropylamine** (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
- **Base Addition:** Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as an HCl scavenger, preventing the protonation of the starting amine.[8]
- **Acyl Chloride Addition:** Dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes. Slow

addition is crucial to control the exothermic reaction.[8]

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- Workup:
 - Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent in vacuo.
- Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Causality and Self-Validation:

- Excess Base: Using a slight excess of a tertiary amine base ensures that the nucleophilic starting material remains deprotonated and available for reaction.[8]
- Anhydrous Conditions: Acyl chlorides are highly reactive towards water; therefore, anhydrous conditions are essential to prevent hydrolysis to the corresponding carboxylic acid.[6]
- Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal in the ^1H NMR spectrum is a key indicator of successful acylation.



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Figure 1: Workflow for Acylation.

Sulfonylation: Synthesis of Sulfonamides

Sulfonylation is analogous to acylation and involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties (sulfa drugs).[9] The reaction proceeds readily in the presence of a base to neutralize the HCl generated.[9][10]

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride (tosyl chloride) as a representative sulfonylating agent.

Materials:

- **N-(2-Methoxyethyl)isopropylamine**
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (serves as both solvent and base) or an alternative base like NaOH in a biphasic system.
- Dichloromethane (DCM) (if not using pyridine as solvent)
- Dilute Hydrochloric Acid (HCl, e.g., 1 M)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Standard reaction and workup glassware.

Step-by-Step Methodology:

- **Reaction Setup:** Dissolve **N-(2-Methoxyethyl)isopropylamine** (1.0 eq) in pyridine and cool the solution to 0 °C. Pyridine is often used in excess as it effectively scavenges the HCl produced.
- **Reagent Addition:** Add p-toluenesulfonyl chloride (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
- **Workup:**
 - Pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.
 - Extract the product with a suitable organic solvent like ethyl acetate or DCM.
 - Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude sulfonamide by recrystallization or flash column chromatography.

Causality and Self-Validation:

- **Base Selection:** Pyridine is a common choice as it is a moderately effective base and can also serve as the solvent. Alternatively, Schotten-Baumann conditions (aqueous NaOH and an organic solvent) can be employed.
- **Reactivity:** The reaction of a secondary amine with a sulfonyl chloride produces a stable N,N-disubstituted sulfonamide which, unlike sulfonamides derived from primary amines, lacks an

acidic N-H proton and will not dissolve in aqueous base.[10][11] This property can be used to confirm the identity of the product.

- Characterization: Confirm the structure via spectroscopic methods (NMR, MS). The presence of characteristic sulfonyl group stretches in the IR spectrum (approx. 1350 and 1160 cm^{-1}) and the tosyl group signals in the ^1H NMR spectrum validate the product's identity.

Reductive Amination: Formation of Tertiary Amines

Reductive amination is a powerful and reliable method for forming C-N bonds and is one of the most important ways to synthesize tertiary amines from secondary amines.[12] The process involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the tertiary amine.[12][13] This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[12]

Protocol 3: One-Pot Direct Reductive Amination

This protocol utilizes sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), a mild and selective reducing agent that is particularly effective for reductive aminations.[12] It tolerates mildly acidic conditions required for iminium ion formation and does not readily reduce the starting aldehyde or ketone.

Materials:

- **N-(2-Methoxyethyl)isopropylamine**
- Aldehyde or Ketone (e.g., cyclohexanone)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic Acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard reaction and workup glassware.

Step-by-Step Methodology:

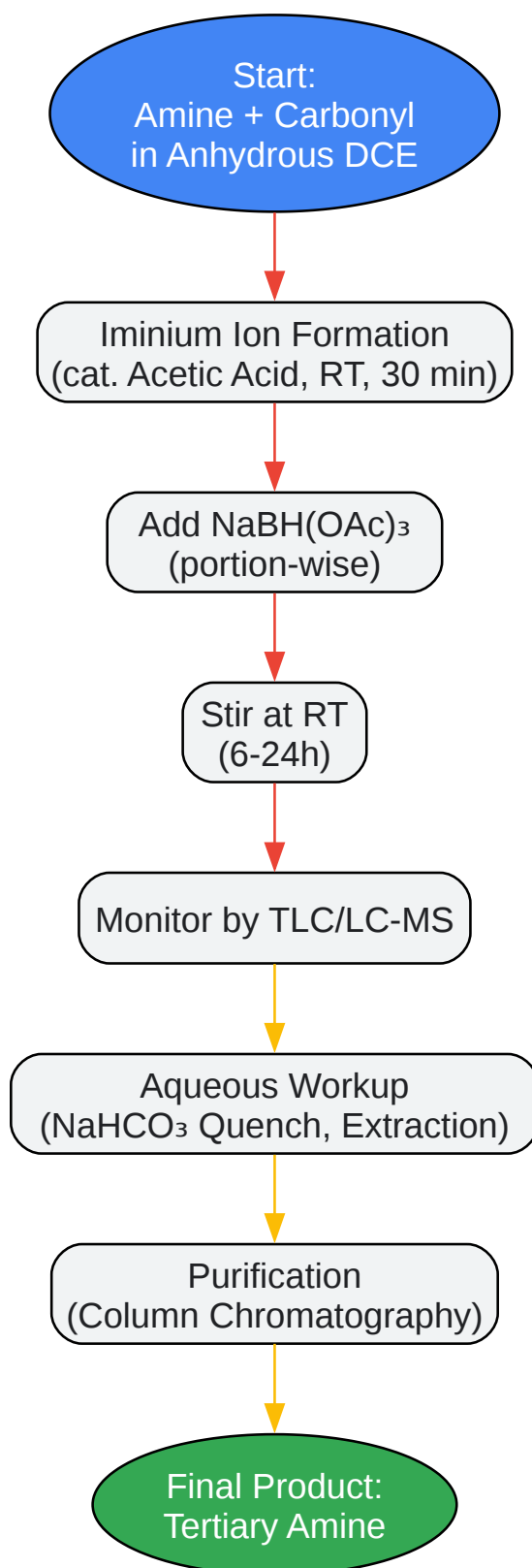
- **Reaction Setup:** In a round-bottom flask, dissolve **N-(2-Methoxyethyl)isopropylamine** (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in anhydrous DCE.
- **Catalyst (Optional):** Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate.[\[12\]](#)
- **Reducing Agent Addition:** Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. The addition may cause slight effervescence.
- **Reaction Monitoring:** Stir the reaction at room temperature for 6-24 hours. Monitor the disappearance of the starting materials by TLC or LC-MS.
- **Workup:**
 - Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution until gas evolution ceases.
 - Extract the aqueous layer with DCM or ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
 - Filter and concentrate the solvent in vacuo.
- **Purification:** Purify the crude tertiary amine product by flash column chromatography.

Causality and Self-Validation:

- **Selective Reductant:** $\text{NaBH}(\text{OAc})_3$ is the reagent of choice because it is less reactive than reagents like NaBH_4 and will preferentially reduce the iminium ion over the carbonyl group of

the starting material.[14] Sodium cyanoborohydride (NaBH_3CN) is another common alternative.[14][15]

- One-Pot Efficiency: The direct, one-pot nature of this reaction, where iminium formation and reduction occur concurrently, makes it a highly efficient and convenient synthetic method.[14]
- Characterization: Successful formation of the tertiary amine can be confirmed by the appearance of signals corresponding to the newly introduced alkyl group in the ^1H and ^{13}C NMR spectra and the correct molecular ion peak in the mass spectrum.



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Figure 2: Workflow for Reductive Amination.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the derivatization of **N-(2-Methoxyethyl)isopropylamine**. By employing acylation, sulfonylation, and reductive amination, researchers can readily access a diverse range of novel molecules. These derivatization strategies enable the systematic modification of this key building block, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery and other areas of chemical research. The principles and step-by-step guidance provided herein are designed to be broadly applicable, empowering scientists to enhance the functionality of this and other valuable secondary amine intermediates.

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